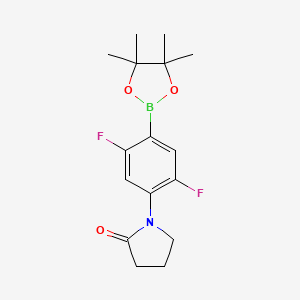

2,5-Difluoro-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester

Description

2,5-Difluoro-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester is a fluorinated arylboronic ester with a pinacol-protected boronate group and a 2-oxopyrrolidinyl substituent. Its molecular structure combines electron-withdrawing fluorine atoms at the 2- and 5-positions of the phenyl ring, along with a polar 2-oxopyrrolidinyl group at the 4-position. This design enhances its stability and modulates reactivity for applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C16H20BF2NO3 |

|---|---|

Molecular Weight |

323.1 g/mol |

IUPAC Name |

1-[2,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one |

InChI |

InChI=1S/C16H20BF2NO3/c1-15(2)16(3,4)23-17(22-15)10-8-12(19)13(9-11(10)18)20-7-5-6-14(20)21/h8-9H,5-7H2,1-4H3 |

InChI Key |

MQDUQXQGKCQKFH-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)N3CCCC3=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-4-(2-oxo-1-pyrrolidinyl)phenylboronic acid pinacol ester typically involves the reaction of 2,5-difluoro-4-(2-oxo-1-pyrrolidinyl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and flow rates, can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-4-(2-oxo-1-pyrrolidinyl)phenylboronic acid pinacol ester primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild and can tolerate a wide range of functional groups .

Common Reagents and Conditions

Catalyst: Palladium-based catalysts, such as Pd(PPh3)4 or Pd(OAc)2.

Base: Common bases include potassium carbonate (K2CO3), sodium hydroxide (NaOH), or cesium carbonate (Cs2CO3).

Solvent: Typical solvents are THF, DCM, or ethanol.

Temperature: Reactions are usually carried out at room temperature to 80°C.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2,5-Difluoro-4-(2-oxo-1-pyrrolidinyl)phenylboronic acid pinacol ester has several applications in scientific research:

Chemistry: It is used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.

Biology: The compound can be used to create biaryl structures that are part of biologically active molecules, such as enzyme inhibitors or receptor ligands.

Medicine: It plays a role in the development of new pharmaceuticals, particularly in the synthesis of drug candidates with improved efficacy and selectivity.

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-(2-oxo-1-pyrrolidinyl)phenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2,5-Difluoro-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester with structurally related boronic esters:

Key Comparative Insights:

Solubility Trends: Fluorinated and polar substituents (e.g., 2-oxopyrrolidinyl) improve solubility in chloroform compared to non-polar groups (e.g., Cl) . The target compound’s fluorine and pyrrolidinyl groups likely confer high solubility, similar to its non-fluorinated analog . Electron-withdrawing groups like COOEt () further enhance solubility due to increased polarity.

Hydrolysis Kinetics :

- Hydrolysis rates depend on substituent electronic effects. Electron-withdrawing groups (e.g., F, COOEt) accelerate hydrolysis by polarizing the B-O bond, whereas electron-donating groups (e.g., NH₂) slow it .

- The target compound’s 2-oxopyrrolidinyl group (amide-like) may moderately increase hydrolysis rates compared to NH₂-substituted analogs but slower than COOEt derivatives.

Reactivity in Cross-Coupling :

- Fluorine’s electron-withdrawing nature enhances the electrophilicity of the boron center, improving Suzuki-Miyaura coupling efficiency. This contrasts with Cl-substituted esters (), where steric hindrance may reduce reactivity .

Applications: The target compound’s dual fluorine and pyrrolidinyl groups make it suitable for ROS-responsive systems (e.g., cancer therapeutics) where controlled degradation is critical . Amino-substituted analogs () are preferred for bioconjugation due to their nucleophilic NH₂ group, while COOEt derivatives () are used in prodrug formulations.

Research Findings and Implications

- Drug Delivery: The target compound’s ROS sensitivity aligns with trends in smart nanomaterials. For example, phenylboronic ester micelles release antibiotics like rifampin under oxidative conditions .

- Synthetic Challenges: Fluorination steps (e.g., using 4-aminophenylboronic acid pinacol ester as a precursor, ) may require optimization to avoid side reactions.

- Stability Trade-offs : While fluorination improves shelf stability, it may necessitate formulation adjustments to balance hydrolysis rates in physiological environments .

Q & A

Q. What are the key synthetic routes for preparing 2,5-Difluoro-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester?

The synthesis typically involves sequential functionalization of the phenyl ring. A plausible route includes:

Fluorination and Pyrrolidinone Introduction : Electrophilic fluorination followed by coupling with 2-pyrrolidinone via palladium-catalyzed amination.

Boronic Ester Formation : Reaction with pinacol borane under inert atmosphere, using a catalyst like Pd(dppf)Cl₂ or Rh complexes, to form the boronic ester.

Critical parameters include reaction temperature (60–80°C for boronation) and exclusion of moisture to prevent hydrolysis. Yields are optimized by controlling stoichiometry (e.g., 1.2:1 borane:aryl precursor) and using anhydrous solvents (THF or DMF) .

Q. How does the solubility profile of this compound influence experimental design?

The pinacol ester moiety enhances solubility in polar aprotic solvents (e.g., chloroform, THF) compared to the parent boronic acid. Key solubility data from analogous compounds:

Q. What safety precautions are essential when handling this compound?

Hazard data from structurally similar boronic esters indicate:

- H315/H319 : Causes skin/eye irritation.

- H335 : May cause respiratory tract irritation.

Mitigation strategies: - Use PPE (nitrile gloves, safety goggles).

- Work in a fume hood with local exhaust ventilation.

- Store at 0–6°C in airtight, light-resistant containers to prevent degradation .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this boronic ester?

Key factors for optimization:

- Catalyst System : Pd(PPh₃)₄ or XPhos Pd G3 in THF/water (3:1) at 80°C.

- Base : Cs₂CO₃ (2.5 equiv) for deprotonation without ester hydrolysis.

- Substrate Ratio : 1:1.1 (aryl halide:boronic ester) to minimize homocoupling.

Reported yields for difluoro-substituted analogs range from 60–85%, with steric hindrance from the pyrrolidinone group requiring extended reaction times (12–24 hrs) .

Q. How can researchers address contradictory data on coupling reaction yields?

Discrepancies in yields (e.g., 60% vs. 85%) may arise from:

- Steric Effects : The 2-oxo-pyrrolidinyl group at the 4-position hinders transmetalation. Solutions include using bulkier ligands (SPhos) or microwave-assisted heating to accelerate kinetics.

- Purity Issues : Impurities from incomplete boronation reduce reactivity. Validate purity via ¹⁹F NMR (δ -115 to -120 ppm for difluoro signals) and HPLC (>95% purity) .

Q. What role does this compound play in stimuli-responsive drug delivery systems?

The boronic ester’s reversible diol-binding capability enables applications in:

- H₂O₂-Responsive Release : Incorporated into cyclodextrin-based micelles, the ester degrades in oxidative environments (e.g., infected tissues), releasing encapsulated drugs like antibiotics.

- Glucose Sensing : Conjugation with fluorescent probes creates sensors for real-time glucose monitoring via boronate-diol complexation .

Q. How can researchers characterize and ensure the purity of this compound?

Analytical methods include:

- ¹¹B NMR : A singlet at δ 28–30 ppm confirms boronic ester formation.

- ¹H/¹⁹F NMR : Verify fluorine substitution patterns (e.g., 2,5-difluoro coupling constants: J = 8–12 Hz).

- HPLC-MS : C18 column with acetonitrile/water (0.1% TFA) gradient; monitor for pinacol ester hydrolysis byproducts (retention time shifts) .

Q. Data Contradiction Analysis

- Divergent Solubility Reports : Some studies report higher solubility in DMSO than chloroform. This may stem from crystallinity differences; amorphous forms (generated via rapid precipitation) exhibit enhanced solubility compared to crystalline batches .

- Variable Cross-Coupling Yields : Steric and electronic effects from fluorine substituents can alter transition-state energetics. Computational modeling (DFT) is recommended to predict reactivity and guide ligand selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.